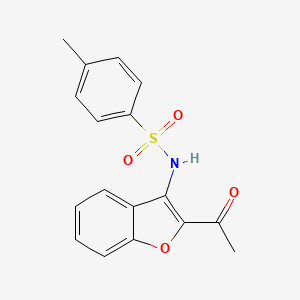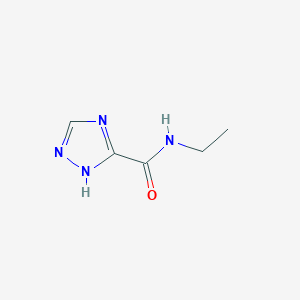
3-Chloro-7-(octylamino)quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-(octylamino)quinoline-8-carbonitrile is a chemical compound with the molecular formula C18H22ClN3 It belongs to the quinoline family, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(octylamino)quinoline-8-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amination: The octylamino group is introduced through nucleophilic substitution reactions. This can be done by reacting the chlorinated quinoline with octylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-Chloro-7-(octylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
3-Chloro-7-(octylamino)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
作用機序
The mechanism of action of 3-Chloro-7-(octylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.
類似化合物との比較
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-8-carbonitrile
- 3-Aminoquinoline-8-carbonitrile
Comparison
3-Chloro-7-(octylamino)quinoline-8-carbonitrile is unique due to the presence of the octylamino group at the 7-position, which imparts specific physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced lipophilicity, improved membrane permeability, and distinct pharmacological profiles.
特性
CAS番号 |
88347-14-2 |
|---|---|
分子式 |
C18H22ClN3 |
分子量 |
315.8 g/mol |
IUPAC名 |
3-chloro-7-(octylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C18H22ClN3/c1-2-3-4-5-6-7-10-21-17-9-8-14-11-15(19)13-22-18(14)16(17)12-20/h8-9,11,13,21H,2-7,10H2,1H3 |
InChIキー |
FWWMUOCZNQRPBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)




![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)







